molecular formula C11H11BrN4 B13798262 Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl- CAS No. 7331-25-1

Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl-

Cat. No.: B13798262
CAS No.: 7331-25-1
M. Wt: 279.14 g/mol
InChI Key: NVIBTXFGDLIYIR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-bromoaniline with 2,4-dichloro-6-methylpyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-bromoaniline displaces the chlorine atoms on the pyrimidine ring.

Reaction Conditions:

    Reagents: 4-bromoaniline, 2,4-dichloro-6-methylpyrimidine

    Solvent: Dimethylformamide (DMF) or another polar aprotic solvent

    Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the synthesis of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol

    Substitution: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C)

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids

    Reduction: Formation of amines or alcohols

    Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: The compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine
  • 5-(4-bromophenyl)-2,4-diaminopyrimidine
  • 5-(4-bromophenyl)-6-methyl-2,4-dihydroxypyrimidine

Uniqueness

5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and methyl groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.

Properties

CAS No.

7331-25-1

Molecular Formula

C11H11BrN4

Molecular Weight

279.14 g/mol

IUPAC Name

5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H11BrN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

NVIBTXFGDLIYIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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